molecular formula C15H13IO3 B8121824 Methyl 3-((4-iodophenoxy)methyl)benzoate

Methyl 3-((4-iodophenoxy)methyl)benzoate

Cat. No.: B8121824
M. Wt: 368.17 g/mol
InChI Key: VAXPDJGWWMNXRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-iodophenoxy)methyl)benzoate typically involves the reaction of 4-iodophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Methyl 3-((4-iodophenoxy)methyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Researchers use it to study the effects of iodinated compounds on biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-((4-iodophenoxy)methyl)benzoate involves its interaction with molecular targets through its iodophenoxy group. This interaction can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 3-iodo-4-methylbenzoate
  • Methyl 3,5-diiodo-4-(4’-methoxyphenoxy)benzoate

Comparison: Methyl 3-((4-iodophenoxy)methyl)benzoate is unique due to its specific substitution pattern and the presence of both iodophenoxy and methylbenzoate groupsFor instance, Methyl 3-iodo-4-methylbenzoate lacks the phenoxy group, which can significantly alter its chemical behavior and applications .

Properties

IUPAC Name

methyl 3-[(4-iodophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXPDJGWWMNXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Freshly ground potassium carbonate (8.3 g, 60 mmol) was added to a solution of methyl 3-bromomethyl-benzoate (12.83 g, 56 mmol; available from Lancaster Synthesis Ltd., Lancashire, UK) and 4-iodophenol (13.2 g, 60 mmol; available from Aldrich Chemical Company, Inc., Milwaukee, Wis.) in acetone (600 mL). The reaction mixture was heated at reflux overnight and then it was filtered and water was added. The resulting white solid was filtered off and dried in a vacuum oven overnight to give 3-(4-iodo-phenoxymethyl)-benzoic acid methyl ester (18.63 g, 90%) as a white solid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
12.83 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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